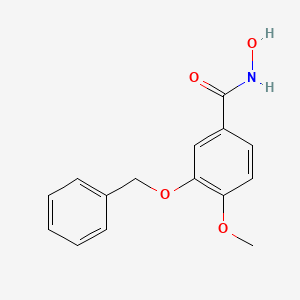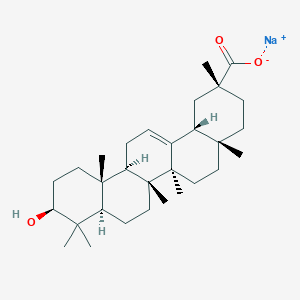
DUBs-IN-2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
DUBs-IN-2 is an inhibitor of ubiquitin-specific protease 8 (USP8) with an IC50 of 280 nM . It is selective for USP8 over USP7 . DUBs-IN-2 is a potent deubiquitinase enzyme inhibitor . It is associated with the protein Mdm2 (an E3 ubiquitin ligase) which recognizes the N-terminal transactivation domain of the p53 tumor suppressor and elicits its degradation by ubiquitination .
Molecular Structure Analysis
The molecular formula of DUBs-IN-2 is C15H9N5O . The molecular weight is 275.26 . Unfortunately, the detailed molecular structure is not provided in the available resources.Physical And Chemical Properties Analysis
DUBs-IN-2 has a molecular weight of 275.26 and a molecular formula of C15H9N5O . Unfortunately, the available resources do not provide more detailed physical and chemical properties.Aplicaciones Científicas De Investigación
Understanding DUB Interaction and Functionality : Research has shown that DUBs are crucial for removing ubiquitin from proteins, which in turn regulates substrate activity and abundance. The study of their interactions and functions reveals their roles in diverse processes like protein turnover, transcription, RNA processing, DNA damage, and endoplasmic reticulum-associated degradation (Sowa, Bennett, Gygi, & Harper, 2009).
Drug Discovery and DUB Inhibitors : DUBs have been identified as promising targets for drug discovery across various therapeutic areas. Recent advances in DUB structural studies and the development of inhibitors have significantly progressed the field, making DUBs an increasingly targetable enzyme family for therapeutic interventions (Schauer, Magin, Liu, Doherty, & Buhrlage, 2020).
Structural Insights into DUB Function : The study of the structure of DUBs, like AMSH and AMSH-LP, has provided insights into their specificity for Lys 63-linked polyubiquitin chains. These structural insights are crucial for understanding how DUBs selectively deubiquitinate specific substrates (Sato, Yoshikawa, Yamagata, Mimura, Yamashita, Ookata, Nureki, Iwai, Komada, & Fukai, 2008).
Regulatory Roles in Cellular Processes : DUBs play significant roles in cellular processes like protein degradation, DNA repair, and signaling pathways. Studies have highlighted the complexity and specificity of DUBs, and their crucial roles in maintaining cellular homeostasis and protein stability (Reyes-Turcu, Ventii, & Wilkinson, 2009).
Role in Embryonic Development : Research has shown that specific DUBs, like Dub-2, are essential for embryonic development. Disruption of these enzymes can lead to embryonic lethality, indicating their critical role in early developmental stages (Baek, Lee, Yang, Lim, Lee, Lee, Lim, Jun, Lee, & Chung, 2012).
Therapeutic Potential in Cancer : Altered DUB function is linked to various diseases, including cancer. Certain DUBs are identified as oncogenes or tumor suppressors. Their regulatory functions on protein activity involved in tumor development make them potential targets for anticancer drugs (Fraile, Quesada, Rodríguez, Freije, & López-Otín, 2012).
DUBs in Immune Response Regulation : DUBs also regulate the assembly of the inflammasome, a complex critical for the processing of pro-inflammatory cytokines like interleukin-1β. Inhibiting DUB activity can have significant implications for treating inflammatory diseases (López-Castejón, Luheshi, Compan, High, Whitehead, Flitsch, Kirov, Prudovsky, Swanton, & Brough, 2012).
Applications in Studying Ubiquitination : DUBs play a key role in studying ubiquitination, a major posttranslational modification. Advances in understanding the structure and function of DUBs are crucial for discovering new therapeutic targets and for understanding regulatory processes in cells (Komander, Clague, & Urbé, 2009).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
(9E)-9-ethoxyiminoindeno[1,2-b]pyrazine-2,3-dicarbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9N5O/c1-2-21-20-14-10-6-4-3-5-9(10)13-15(14)19-12(8-17)11(7-16)18-13/h3-6H,2H2,1H3/b20-14+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKVAJBRQGBRHIK-XSFVSMFZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCON=C1C2=CC=CC=C2C3=NC(=C(N=C31)C#N)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO/N=C/1\C2=CC=CC=C2C3=NC(=C(N=C31)C#N)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9N5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
DUBs-IN-2 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

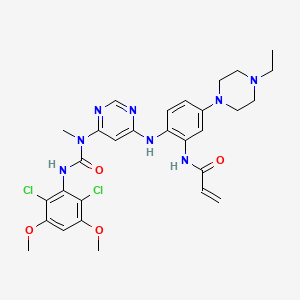
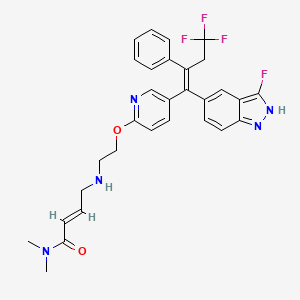
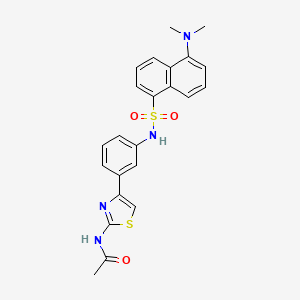

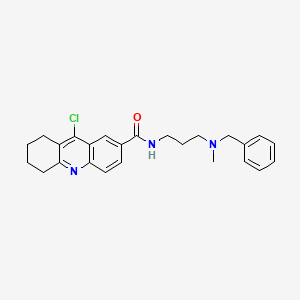
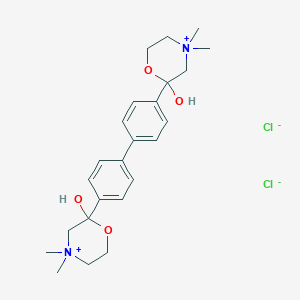
![N-(2-Aminophenyl)-4-[1-[2-(3-thienyl)ethyl]-1H-1,2,3-triazol-4-yl]benzamide](/img/structure/B607924.png)


